4-Fluoro-3-methylbenzylamine
Overview
Description
4-Fluoro-3-methylbenzylamine is an organic compound with the chemical formula C8H10FN and a molecular weight of 139.17 g/mol . It is a colorless liquid with a pungent odor and is widely used in chemical research and the synthesis of organic compounds . This compound serves as an important chemical intermediate in the production of drugs, pesticides, and dyes .
Preparation Methods
4-Fluoro-3-methylbenzylamine can be synthesized through several methods:
Aryl Boric Acid Reaction: This method involves reacting aryl boric acid in the presence of amino boric acid.
Fluorination and Hydrogenation: Another method involves the fluorination of p-methylphenol followed by hydrogenation.
Chemical Reactions Analysis
4-Fluoro-3-methylbenzylamine undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-3-methylbenzylamine has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: It is used in the synthesis of pesticides and dyes.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylbenzylamine involves its interaction with various molecular targets and pathways. As an amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to the formation of new compounds with specific biological or chemical properties.
Comparison with Similar Compounds
4-Fluoro-3-methylbenzylamine can be compared with other similar compounds, such as:
4-Fluorobenzylamine: Lacks the methyl group present in this compound.
3-Methylbenzylamine: Lacks the fluorine atom present in this compound.
4-Bromo-N-methylbenzylamine: Contains a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a methyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(4-fluoro-3-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXWYQZQCWWMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379120 | |
Record name | 4-Fluoro-3-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-68-2 | |
Record name | 4-Fluoro-3-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-fluoro-3-methylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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